molecular formula C14H9NOS B152374 3-(1,3-Benzothiazol-2-yl)benzaldehyde CAS No. 127868-63-7

3-(1,3-Benzothiazol-2-yl)benzaldehyde

Cat. No.: B152374
CAS No.: 127868-63-7
M. Wt: 239.29 g/mol
InChI Key: JQCJRHLVXFNMKF-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde typically involves the condensation of 2-aminobenzenethiol with benzaldehyde. This reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol as the solvent. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2-yl)benzaldehyde can be compared with other benzothiazole derivatives, such as:

  • 2-(1,3-Benzothiazol-2-yl)aniline
  • 2-(1,3-Benzothiazol-2-yl)phenol
  • 2-(1,3-Benzothiazol-2-yl)acetonitrile

These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCJRHLVXFNMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576001
Record name 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127868-63-7
Record name 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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